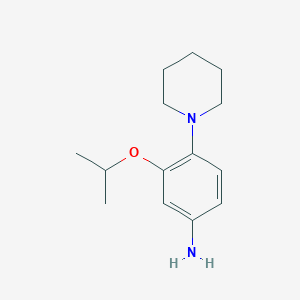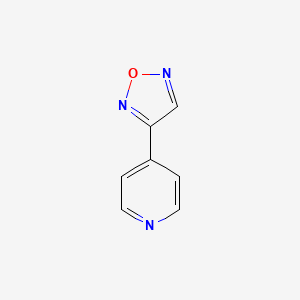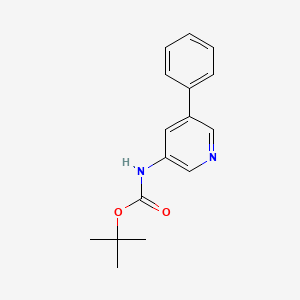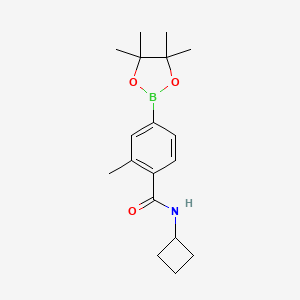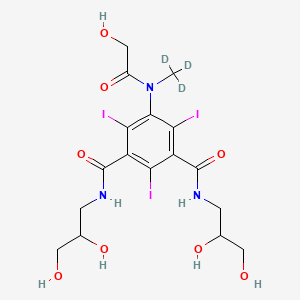
Iomeprol-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iomeprol-d3 is a deuterium-labeled analog of Iomeprol, commonly used as an internal standard in analytical and pharmacokinetic research. This stable isotope-labeled compound improves the accuracy of mass spectrometry and liquid chromatography, enabling precise quantification of Iomeprol in biological samples. Ideal for researchers and laboratories, this compound ensures reliable analysis in therapeutic drug monitoring, pharmacokinetic studies, and metabolic research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: . The process typically involves the use of deuterated reagents and specific reaction conditions to ensure the incorporation of deuterium atoms at the desired positions.
Industrial Production Methods: The industrial production of Iomeprol-d3 involves large-scale synthesis using optimized reaction conditions to achieve high yields and purity. The process is carried out in controlled environments to maintain the stability of the compound and ensure its suitability for analytical applications.
Análisis De Reacciones Químicas
Types of Reactions: Iomeprol-d3 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and functional groups to suit specific analytical needs.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various substitution reagents (e.g., halogenating agents). The reaction conditions are carefully controlled to achieve the desired modifications without compromising the compound's stability.
Major Products Formed: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound. These derivatives are used in different analytical applications to study the compound's behavior and interactions in biological systems.
Aplicaciones Científicas De Investigación
Iomeprol-d3 is widely used in scientific research due to its stable isotope labeling and high accuracy in analytical measurements. Its applications include:
Chemistry: Used as an internal standard in mass spectrometry and liquid chromatography to improve the accuracy of quantitative analyses.
Biology: Employed in metabolic studies to track the distribution and metabolism of Iomeprol in biological systems.
Medicine: Utilized in therapeutic drug monitoring to ensure accurate dosing and efficacy of Iomeprol-based radiopharmaceuticals.
Industry: Applied in the quality control of pharmaceuticals and the development of new analytical methods for drug analysis.
Mecanismo De Acción
The mechanism by which Iomeprol-d3 exerts its effects involves its role as an internal standard in analytical techniques. By providing a stable reference point, this compound enables precise quantification of Iomeprol in biological samples, ensuring accurate and reliable results in pharmacokinetic and metabolic studies.
Molecular Targets and Pathways: this compound does not directly interact with biological targets but serves as a reference compound in analytical assays. Its presence helps to calibrate the measurement systems and improve the accuracy of the results.
Comparación Con Compuestos Similares
Iomeprol
Deuterium-labeled analogs of other pharmaceutical compounds
Propiedades
Fórmula molecular |
C17H22I3N3O8 |
|---|---|
Peso molecular |
780.1 g/mol |
Nombre IUPAC |
1-N,3-N-bis(2,3-dihydroxypropyl)-5-[(2-hydroxyacetyl)-(trideuteriomethyl)amino]-2,4,6-triiodobenzene-1,3-dicarboxamide |
InChI |
InChI=1S/C17H22I3N3O8/c1-23(9(29)6-26)15-13(19)10(16(30)21-2-7(27)4-24)12(18)11(14(15)20)17(31)22-3-8(28)5-25/h7-8,24-28H,2-6H2,1H3,(H,21,30)(H,22,31)/i1D3 |
Clave InChI |
NJKDOADNQSYQEV-FIBGUPNXSA-N |
SMILES isomérico |
[2H]C([2H])([2H])N(C1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)C(=O)NCC(CO)O)I)C(=O)CO |
SMILES canónico |
CN(C1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)C(=O)NCC(CO)O)I)C(=O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


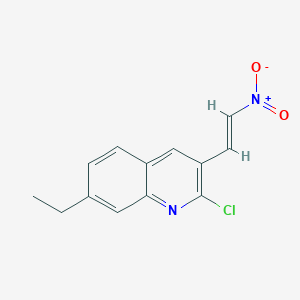

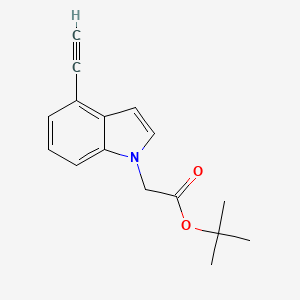

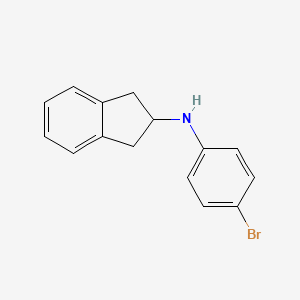



![sodium;(2E)-3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate](/img/structure/B15339407.png)
